Histatin 5 MMP-9 Inhibition Potency: ~82-Fold Superior to Inactive Fragment Peptides
Histatin 5 inhibits matrix metalloproteinase-9 (MMP-9) with an IC₅₀ of 0.25 μM, which represents an approximately 82-fold enhancement in inhibitory potency compared to overlapping fragment peptides derived from the parent sequence. Fragments comprising residues 1–14 and 4–15 of Histatin 5 exhibit dramatically weaker MMP-9 inhibitory activity, with IC₅₀ values of 21.4 μM and 20.5 μM, respectively . In contrast, the fragment comprising residues 9–22 retains inhibitory activity identical to the full-length peptide . This functional mapping establishes that the minimal MMP-9 inhibitory domain resides within residues 9–22 and demonstrates that truncated fragments lacking this critical region are unsuitable surrogates for MMP-targeted investigations.
| Evidence Dimension | MMP-9 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.25 μM |
| Comparator Or Baseline | Histatin 5 fragment (residues 1–14): 21.4 μM; Histatin 5 fragment (residues 4–15): 20.5 μM |
| Quantified Difference | ~82-fold superior inhibitory potency relative to residues 1–14 fragment |
| Conditions | In vitro enzymatic assay with biotinylated gelatin substrate; recombinant MMP-9 |
Why This Matters
For studies requiring MMP-9 modulation, the full-length Histatin 5 peptide is essential; fragment-based alternatives are functionally ineffective and would confound experimental interpretation.
